N-(furan-2-ylmethyl)-4-nitro-N-(pyridin-2-yl)benzamide
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Overview
Description
N-[(furan-2-yl)methyl]-4-nitro-N-(pyridin-2-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-4-nitro-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Derivative: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling with Pyridine: The pyridine ring is introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Final Assembly: The final step involves the formation of the benzamide linkage through amide bond formation reactions, typically using reagents like carbodiimides.
Industrial Production Methods
Industrial production of N-[(furan-2-yl)methyl]-4-nitro-N-(pyridin-2-yl)benzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-4-nitro-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitro group and the furan ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic reagents (e.g., Grignard reagents) are employed.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-[(furan-2-yl)methyl]-4-nitro-N-(pyridin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can lead to the development of new therapeutic agents.
Materials Science: It is investigated for its potential use in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
Industry: The compound’s derivatives are used in the synthesis of advanced materials with specific properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-4-nitro-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects. The furan and pyridine rings contribute to the compound’s ability to bind to specific sites on target molecules, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Known for its anticancer properties targeting the epidermal growth factor receptor (EGFR).
N-(pyridin-2-yl)benzamide: Used in various medicinal chemistry applications due to its ability to interact with biological targets.
4-nitrobenzamide: Commonly used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N-[(furan-2-yl)methyl]-4-nitro-N-(pyridin-2-yl)benzamide stands out due to the combination of its furan, nitro, and pyridine moieties, which confer unique chemical reactivity and biological activity. This combination allows for diverse applications in medicinal chemistry, materials science, and industrial processes, making it a versatile compound for research and development.
Properties
Molecular Formula |
C17H13N3O4 |
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Molecular Weight |
323.30 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-nitro-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C17H13N3O4/c21-17(13-6-8-14(9-7-13)20(22)23)19(12-15-4-3-11-24-15)16-5-1-2-10-18-16/h1-11H,12H2 |
InChI Key |
ICYXDVOXAQPLTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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